molecular formula C13H17NO B13826515 (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

Katalognummer: B13826515
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: GRNDIXAFZQOWOE-ZNRZSNADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4R)-2-benzyl-2-azabicyclo[221]heptan-7-ol is a bicyclic compound that features a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules. Additionally, it has applications in drug discovery, where it serves as a scaffold for developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol include other azabicyclic structures such as 2-azabicyclo[3.2.1]octane and oxygenated 2-azabicyclo[2.2.1]heptanes .

Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in the development of new drugs and materials.

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12-,13?/m1/s1

InChI-Schlüssel

GRNDIXAFZQOWOE-ZNRZSNADSA-N

Isomerische SMILES

C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)O

Kanonische SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.